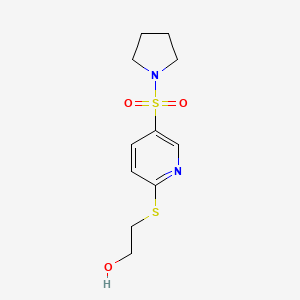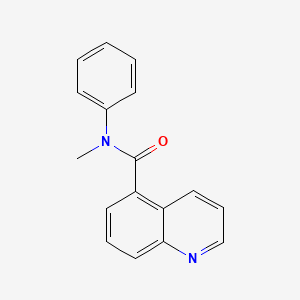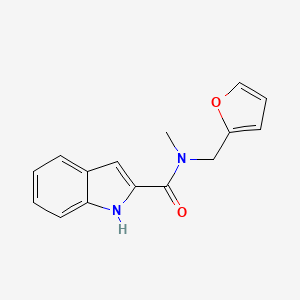
N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, several studies have suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to contribute to the development of inflammation and pain.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide. For example, it has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the activity of COX-2, which is known to play a key role in the production of prostaglandins. Furthermore, N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide is its potential as a therapeutic agent for the treatment of various inflammatory diseases and cancer. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for further research. However, one of the main limitations of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide is its lack of selectivity, which may lead to unwanted side effects.
Orientations Futures
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide. One potential avenue is the development of more selective analogs that can target specific inflammatory pathways without causing unwanted side effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide and its potential applications in the treatment of cancer. Furthermore, the development of novel drug delivery systems that can improve the bioavailability and efficacy of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide may also be an area of future research.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to yield N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide. The overall process is shown below:
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-3-4-10(7-11(9)13)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOJNESUJSOAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)

![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)
![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)
